2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine, a closely related compound, reveals insights into the challenges and strategies involved in introducing nitro and chloro substituents into the pyrimidine ring. A notable approach involves the unusual aromatic substitution of the nitro group in 2-amino-4-hydroxy-5-nitropyrimidin-6-one by chloride, demonstrating the complexity of achieving specific substitution patterns on the pyrimidine ring (Lopez et al., 2009).
Molecular Structure Analysis
The structural analysis of symmetrically 4,6-disubstituted 2-aminopyrimidines, including nitroso derivatives, highlights the impact of substituents on the molecular and electronic structure of pyrimidines. These compounds exhibit polarized molecular-electronic structures, which lead to extensive hydrogen bonding and supramolecular structures ranging from zero-dimensional to three-dimensional networks. Such structural diversity underpins the importance of detailed structural analysis in understanding the properties of substituted pyrimidines (Quesada et al., 2004).
Chemical Reactions and Properties
The reactivity of 2-amino-4,6-dichloro-5-nitropyrimidine towards various chemical reactions, such as acylation and oxidation, reveals the potential of this compound as a precursor for further chemical modifications. The acylation and subsequent oxidation of 4-chloro-6-hydroxyaminopyrimidines, for example, lead to the synthesis of 4-chloro-6-nitro(nitroso)pyrimidines, illustrating the compound's versatility in organic synthesis (Yagodina et al., 1989).
Physical Properties Analysis
The analysis of physical properties, such as crystal packing, hydrogen-bond patterns, and intermolecular forces of 2-amino-5-nitropyrimidine polymorphs, provides valuable insights into the solid-state characteristics of such compounds. Understanding these properties is essential for predicting the stability, solubility, and reactivity of pyrimidine derivatives in various applications (Aakeröy et al., 1998).
Chemical Properties Analysis
The chemical properties of 2-amino-4-chloro-6-hydroxy-5-nitropyrimidine derivatives are influenced by their functional groups, which dictate their reactivity and interactions with other molecules. The study of hydrogen bonding in nitroaniline analogs, for example, sheds light on the types of intermolecular interactions that can be expected in 2-amino-4-chloro-6-hydroxy-5-nitropyrimidine, influencing its behavior in chemical syntheses and potential applications (Glidewell et al., 2003).
Scientific Research Applications
2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine is an intermediate in the synthesis of nitropyrimidines, which are used as inactivators of the DNA repairing protein MGMT. An unusual aromatic substitution reaction during its synthesis has been reported (Lopez et al., 2009).
It plays a role in the synthesis of esters of (4-amino-5-nitro-6-pyrimidyl)amino acids, which are further reduced to form 4-amino-6-hydroxy-7,8-dihydropteridines, relevant in the study of amino acids and potentially in drug development (Cherkasov et al., 1969).
The compound has been used in the creation of pyrrolo[3,2-d]pyrimidines, a class of compounds related to cytokinins, which are important in plant growth and development (Gregson et al., 1985).
It serves as a reactant in the synthesis of optically active imidazo[1,2-a]pyrimidines, which have potential applications in medicinal chemistry (Bakavoli et al., 2005).
Its derivatives have been studied for their unique reactivity, which leads to the formation of highly substituted ethylenes, of interest in organic chemistry and pharmaceuticals (Clark et al., 1974).
Its structural properties have been analyzed, revealing insights into hydrogen bonding in nitroaniline analogues. This is significant for understanding intermolecular interactions in crystallography and materials science (Glidewell et al., 2003).
It has been used in the synthesis of potential anticancer agents, specifically in the formation of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, highlighting its potential application in cancer research (Temple et al., 1983).
properties
IUPAC Name |
2-amino-4-chloro-5-nitro-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN4O3/c5-2-1(9(11)12)3(10)8-4(6)7-2/h(H3,6,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTPUMOOQSNOHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289270 | |
Record name | 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine | |
CAS RN |
1007-99-4 | |
Record name | 1007-99-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60046 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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